molecular formula C23H27N3O5S B2552613 5-(3-methoxybenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 1033583-30-0

5-(3-methoxybenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one

Cat. No. B2552613
CAS RN: 1033583-30-0
M. Wt: 457.55
InChI Key: HGRPJYYXRSNRHU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that appears to be related to quinoline derivatives, which are known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, we can infer from the related research that such molecules are of significant interest in the development of novel pharmaceuticals and fluorescent labeling reagents.

Synthesis Analysis

The synthesis of related quinoline derivatives is well-documented. For instance, the synthesis of 6-methoxy-4-quinolone (6-MOQ) involves the oxidation of 5-methoxyindole-3-acetic acid, which suggests that the synthesis of complex quinolines often requires multiple steps, including functional group transformations and ring closures . Similarly, the synthesis of pyrrolo[4,3,2-de]quinolines from 6,7-dimethoxy-4-methylquinoline involves nitration, reduction, and cyclization steps . These methods could potentially be adapted for the synthesis of the compound , considering its structural similarities to the discussed quinolines.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of nitrogen-containing heterocycles, which are crucial for their biological activity. The compound of interest contains a tetrahydropyrrolo[1,2-a]quinoxaline core, which is structurally related to the tetrahydropyrrolo[4,3,2-de]quinolines mentioned in the synthesis of complex quinoline derivatives . The presence of a morpholinosulfonyl group suggests additional complexity and potential for specific biological interactions.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including nitration, reduction, and cyclization, as seen in the synthesis of pyrrolo[4,3,2-de]quinolines . The stability and reactivity of these compounds can be influenced by their substituents, as seen with 6-MOQ, which is stable under a wide pH range and resistant to degradation by light and heat . These properties are important when considering the potential applications of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary widely depending on their specific substituents. For example, 6-MOQ shows strong fluorescence in aqueous media, which is a valuable property for a fluorescent labeling reagent . The compound , with its complex substituents, is likely to have unique properties that could be exploited in various applications, including biomedical analysis and drug development. The stability of such compounds under physiological conditions is also a critical factor, as demonstrated by the stability of 6-MOQ .

Scientific Research Applications

Heterocyclic Compound Synthesis

  • One-step Formation Techniques : The synthesis of heterocyclic compounds, such as furo[3,2-c]quinolin-4(5H)-ones, has been achieved through a one-step procedure involving a [2+3] photoaddition. This method showcases the potential for efficient synthesis strategies that could be applicable to the compound , highlighting the importance of regioselective synthesis techniques in creating complex heterocyclic structures (Suginome et al., 1991).

Antibacterial Applications

  • Antibacterial Activity of Quinoline Derivatives : Synthesis of thiazolopyrazine-incorporated tetracyclic quinolone antibacterials has demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This research underscores the therapeutic potential of quinoline derivatives in treating bacterial infections, suggesting a possible application area for the compound (Inoue et al., 1994).

Anticancer Activity

  • Apoptotic Effects in Cancer Cells : A study on a new heterocyclic compound demonstrated its ability to block the proliferation of bone cancer cells and induce apoptosis, primarily through ROS accumulation. This indicates the potential use of heterocyclic compounds in cancer therapy, especially in targeting specific cancer cell lines and understanding the mechanism of action at the molecular level (Lv & Yin, 2019).

Synthesis Methodologies

  • Baylis-Hillman Adducts : The synthesis of 3-benzyl-2-hydroxy-7,8-dihydro-6H-quinolin-5-ones from Baylis-Hillman adducts exemplifies advanced methodologies in creating biologically interesting compounds, which could be extended to the synthesis of complex molecules like the one (Gowrisankar et al., 2005).

properties

IUPAC Name

5-[(3-methoxyphenyl)methyl]-7-morpholin-4-ylsulfonyl-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S/c1-30-18-5-2-4-17(14-18)16-26-22-15-19(32(28,29)24-10-12-31-13-11-24)7-8-20(22)25-9-3-6-21(25)23(26)27/h2,4-5,7-8,14-15,21H,3,6,9-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRPJYYXRSNRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C3=C(C=CC(=C3)S(=O)(=O)N4CCOCC4)N5CCCC5C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-methoxybenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one

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